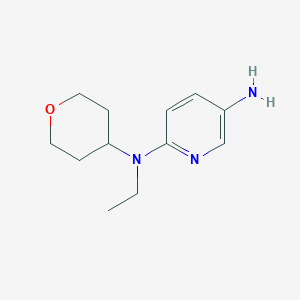

2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

Descripción general

Descripción

2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a chemical compound . It is available for purchase for pharmaceutical testing .

Synthesis Analysis

The synthesis of 4-(2-aminoethyl)tetrahydropyran, a related compound, has been described in the literature . One method involves the reaction of pyranone with cyanoethyl phosphate . Another method involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with sodium azide . A third method involves the reaction of 4-chlorotetrahydropyran with cyanoacetic acid methyl ester .Aplicaciones Científicas De Investigación

Thiophene Analogues and Carcinogenicity Evaluation

- Research on thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl involves synthesizing and evaluating these compounds for potential carcinogenicity. Such studies provide insights into the carcinogenic potential of structurally similar compounds, highlighting the significance of evaluating new chemical entities for safety in vitro and potentially in vivo. This research contributes to understanding the structural determinants of carcinogenicity and aids in the development of safer chemical compounds (Ashby et al., 1978).

Acetamide and Formamide Derivatives

- Studies on the biological effects of acetamide, formamide, and their derivatives update our understanding of these compounds' toxicology. This research is crucial for assessing the safety and potential therapeutic applications of new chemical entities, including their environmental impact and interactions with biological systems (Kennedy, 2001).

Advanced Oxidation Processes for Acetaminophen Degradation

- The degradation of acetaminophen by advanced oxidation processes (AOPs) is studied to understand the kinetics, mechanisms, and biotoxicity of the by-products. Such research is critical for environmental safety, highlighting the importance of removing pharmaceutical contaminants from water sources. It also contributes to the development of effective wastewater treatment technologies (Qutob et al., 2022).

Piracetam and Its Derivatives

- The synthesis and pharmacological activities of Piracetam and its derivatives are reviewed, emphasizing their role in treating CNS disorders. This research underscores the ongoing efforts to discover and optimize nootropic drugs for enhancing brain function and treating neurological conditions (Dhama et al., 2021).

Metabolism and Genetic Differences in Drug Processing

- Investigations into the metabolism of drugs and the related genetic differences offer insights into individual variability in drug efficacy and safety. Understanding these differences is crucial for personalized medicine, enabling tailored therapeutic approaches based on genetic profiles (Zhao & Pickering, 2011).

Propiedades

IUPAC Name |

2-amino-N-ethyl-N-(thian-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2OS/c1-2-11(9(12)7-10)8-3-5-13-6-4-8/h8H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETPWBZBHRZQFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCSCC1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477466.png)

![2-amino-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477471.png)

![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1477483.png)